molecular formula C33H28N4O5S B11085845 5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide

5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11085845
M. Wt: 592.7 g/mol
InChI Key: OAOQPBPRJNQDBA-UHFFFAOYSA-N
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Description

  • The compound you’ve described belongs to the class of dihydropyridines, which are structurally related to calcium channel blockers.
  • It features a complex structure with multiple functional groups, including cyano, furan, methoxy, and phenyl moieties.
  • Dihydropyridines have been extensively studied due to their cardiovascular effects, particularly as vasodilators and antihypertensive agents.
  • Preparation Methods

    • Synthetic routes for this compound may involve multistep reactions.
    • One approach could be the condensation of appropriate starting materials, followed by cyclization to form the dihydropyridine ring.
    • Industrial production methods likely optimize yield and scalability, but specific details would require further research.
  • Chemical Reactions Analysis

      Oxidation: The compound may undergo oxidation reactions, potentially affecting its biological activity.

      Reduction: Reduction of the cyano group could yield an amino group, altering its properties.

      Substitution: Substitution reactions at various positions could lead to diverse derivatives.

      Common Reagents and Conditions: These would depend on the specific reaction steps.

      Major Products: The primary product would be the dihydropyridine core, but additional functionalized derivatives could also form.

  • Scientific Research Applications

      Medicine: Dihydropyridines are used as calcium channel blockers to treat hypertension and angina.

      Chemistry: They serve as versatile intermediates for further functionalization.

      Biology: Research on their effects on cellular calcium channels and signaling pathways.

  • Mechanism of Action

    • Dihydropyridines block L-type calcium channels, reducing calcium influx into cells.
    • This leads to vasodilation, decreased cardiac contractility, and reduced blood pressure.
    • Molecular targets include voltage-gated calcium channels (e.g., Cav1.2) in smooth muscle and cardiac tissue.
  • Comparison with Similar Compounds

    • Similar compounds include other dihydropyridines like nifedipine, amlodipine, and felodipine.
    • Uniqueness lies in the specific substitution pattern and functional groups in this compound.

    Properties

    Molecular Formula

    C33H28N4O5S

    Molecular Weight

    592.7 g/mol

    IUPAC Name

    5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-[2-oxo-2-(4-phenoxyanilino)ethyl]sulfanyl-1,4-dihydropyridine-3-carboxamide

    InChI

    InChI=1S/C33H28N4O5S/c1-21-30(32(39)37-26-11-6-7-12-27(26)40-2)31(28-13-8-18-41-28)25(19-34)33(35-21)43-20-29(38)36-22-14-16-24(17-15-22)42-23-9-4-3-5-10-23/h3-18,31,35H,20H2,1-2H3,(H,36,38)(H,37,39)

    InChI Key

    OAOQPBPRJNQDBA-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C#N)C4=CC=CO4)C(=O)NC5=CC=CC=C5OC

    Origin of Product

    United States

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